RS-0466
Overview
Description
Potent indirect activator of AMPK; High Quality Biochemicals for Research Uses
Mechanism of Action
Target of Action
RSVA314, also known as 6-ethyl-N,N’-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine, RS-0466, or Phenol, 3,3’-[(6-ethyl-1,3,5-triazine-2,4-diyl)diimino]bis-, is a potent indirect activator of AMP-activated protein kinase (AMPK) . AMPK is a sensor and regulator of cellular energy metabolism, playing a central role in glucose and lipid homeostasis . It also targets acetyl-CoA carboxylase (ACC) , a key regulator of fatty acid biogenesis .
Mode of Action
RSVA314 activates AMPK indirectly via a CaMKKβ-dependent pathway , similar to resveratrol . This results in the phosphorylation of Thr-172 on the AMPKα2 subunit . It also inhibits the phosphorylation of three proteins downstream from mTOR activation, including p70S6K, eukaryotic elongation factor 2 kinase (eEF2K), and S6 ribosomal protein .
Biochemical Pathways
The activation of AMPK by RSVA314 leads to the inhibition of ACC, thereby controlling fatty acid biogenesis . Furthermore, RSVA314 promotes a robust increase in the phosphorylation of the protein raptor at Ser-792 . This modulation of the AMPK and mTOR pathways influences various cellular processes, including autophagy and protein synthesis.
Pharmacokinetics
It’s known that the compound can be used in cell-based assays with a half-maximal effective concentration (ec50) of approximately 1 µm
Result of Action
RSVA314 has been shown to inhibit adipogenesis by interfering with mitotic clonal expansion during preadipocyte proliferation . It also prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process, including PPAR-γ, C/EBPα, fatty acid synthase, and others . Furthermore, it promotes lysosomal amyloid-β degradation in cell lines nearly 40 times more potently than resveratrol .
Biochemical Analysis
Biochemical Properties
RSVA314 has been shown to significantly activate AMPK and inhibit acetyl-CoA carboxylase (ACC), a key regulator of fatty acid biogenesis . This interaction with ACC suggests that RSVA314 plays a role in lipid metabolism. The activation of AMPK by RSVA314 is facilitated via a CaMKKβ-dependent pathway .
Cellular Effects
RSVA314 has been found to inhibit adipogenesis in 3T3-L1 adipocytes . It interferes with mitotic clonal expansion during preadipocyte proliferation and prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process .
Molecular Mechanism
RSVA314 exerts its effects at the molecular level by facilitating the CaMKKβ-dependent activation of AMPK . This leads to the inhibition of mTOR, a key regulator of cell growth and proliferation, and promotes autophagy, a cellular degradation process .
Metabolic Pathways
RSVA314 is involved in the AMPK signaling pathway . By activating AMPK, RSVA314 influences several proteins involved in glucose and lipid metabolism, including ACC .
Properties
IUPAC Name |
3-[[4-ethyl-6-(3-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-15-20-16(18-11-5-3-7-13(23)9-11)22-17(21-15)19-12-6-4-8-14(24)10-12/h3-10,23-24H,2H2,1H3,(H2,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHSAZGOCOREQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431920 | |
Record name | 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536993-37-0 | |
Record name | 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.